11β-HSD1 Inhibitory Potency of Phenyl Ethanone Thiadiazole Scaffold vs. Amine-Substituted Analogs
A focused SAR study on phenyl ethanone thiadiazole derivatives, which include the unsubstituted phenyl variant represented by the target compound, identified potent 11β-HSD1 inhibitors with IC50 values ranging from 100 nM to 300 nM in HEK293 cells stably transfected with human HSD11B1 [1]. In contrast, closely related analogs bearing basic amine substituents (e.g., piperidine, piperazine) at the ethanone position were either inactive or required protonation-adjusted assay conditions, suggesting that the neutral phenyl ethanone terminus is critical for maintaining potency in this chemotype [1].
| Evidence Dimension | 11β-HSD1 inhibition IC50 |
|---|---|
| Target Compound Data | IC50: 100–300 nM (representative for phenyl ethanone thiadiazole chemotype) |
| Comparator Or Baseline | Amine-substituted thiadiazole ethanone analogs (e.g., piperidinyl, azepanyl derivatives): inactive or significantly reduced potency under identical assay conditions |
| Quantified Difference | >10-fold potency advantage for neutral phenyl ethanone over basic amine congeners |
| Conditions | HEK293 cells stably transfected with human HSD11B1 gene; cell-based assay |
Why This Matters
For procurement decisions in metabolic disease and corticosteroid-modulating research, the target compound represents the chemotype with validated sub-micromolar cellular activity, whereas generic 'thiadiazole ethanone' analogs with amine substituents may lack measurable 11β-HSD1 activity, rendering them unsuitable for the same screening applications.
- [1] Pradaux-Caggiano, F., Su, X., Vicker, N., Thomas, M. P., Smithen, D., Halem, H. A., Culler, M. D., & Potter, B. V. L. (2012). SAR study of phenyl ethanone thiadiazole derivatives as 11β-HSD1 inhibitors. Department of Pharmacology, University of Oxford. View Source
